4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSZUWDVGYPDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590276 | |

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878760-47-5 | |

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block, understanding its physicochemical characteristics is paramount for its effective handling, reaction optimization, and integration into synthetic workflows. This document consolidates available data on its structural, thermal, and other physical properties, outlines standardized protocols for their experimental determination, and discusses relevant safety considerations. The insights herein are intended to support researchers, chemists, and drug development professionals in leveraging this compound for advanced scientific applications.

Introduction and Compound Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including several approved pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2] The dimethoxymethyl acetal group serves as a protected aldehyde, providing a versatile synthetic handle for further molecular elaboration. The combination of these structural features makes this compound a valuable intermediate for creating complex molecular architectures tailored for specific biological targets. A thorough understanding of its physical properties is the foundational step for its rational use in any research and development setting.

Compound Identification and Molecular Structure

A precise identification is critical for ensuring the correct material is sourced and utilized in experimental work.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 878760-47-5 | [3][4] |

| Molecular Formula | C8H9F3N2O2 | [3][4] |

| Molecular Weight | 222.16 g/mol | [4] |

| SMILES | COC(OC)c1ccnc(C(F)(F)F)n1 | [3] |

| MDL Number | MFCD05662688 | [3] |

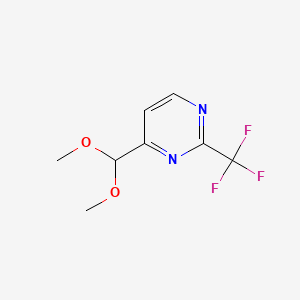

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of the molecule, highlighting the pyrimidine core and key functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The majority of publicly available data for this specific compound is predicted through computational models. While these predictions provide valuable estimates, they should be confirmed by empirical analysis for applications requiring high precision.

| Property | Predicted Value | Notes |

| Boiling Point | 163.8 ± 40.0 °C | Predicted at standard pressure (760 mmHg).[4] |

| Density | 1.290 ± 0.06 g/cm³ | Predicted value, likely at 20 or 25 °C.[4] |

| pKa (most basic) | -2.35 ± 0.31 | Predicted; indicates very weak basicity of the pyrimidine nitrogens.[4] |

Standardized Methodologies for Physical Property Characterization

To validate the predicted properties and establish a definitive profile for this compound, standardized experimental protocols are essential. The following section details the methodologies for determining key physical constants.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or sparsely documented compound involves sequential steps from basic observation to instrumental analysis.

Caption: General workflow for experimental physical property determination.

Protocol 1: Boiling Point Determination (Micro-Scale)

Causality: For small-scale research applications where material is precious, a micro-boiling point determination (Siwoloboff method) is preferable to large-scale distillation. This method relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the ambient pressure, observed by a continuous stream of bubbles from a sealed capillary.

Methodology:

-

Preparation: Place a few microliters of the sample liquid into a capillary tube (approx. 7-10 cm long, sealed at one end).

-

Assembly: Attach the sample tube to a thermometer using a rubber band or wire. Insert a smaller, inverted capillary (sealed at one end) into the sample tube.

-

Heating: Immerse the assembly in a heated oil bath equipped with a stirrer for uniform heat distribution.

-

Observation: Heat the bath slowly (1-2 °C per minute) as the predicted boiling point is approached. Observe the inverted capillary. A fine stream of bubbles will begin to emerge as dissolved air is expelled.

-

Determination: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the inverted capillary.

-

Confirmation: Remove the heat source. The temperature at which the bubble stream ceases and the liquid begins to re-enter the inner capillary is a confirmation of the boiling point. Record this temperature.

-

Validation: Repeat the measurement two more times. The reported boiling point should be the average of three consistent readings.

Protocol 2: Density Determination (Pycnometry)

Causality: Pycnometry provides a highly accurate method for determining the density of a liquid by precisely measuring the mass of a known, fixed volume. The choice of a pycnometer with a specific volume allows for reproducible and high-precision measurements, essential for creating reliable data sheets.

Methodology:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).

-

Measure the mass of the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Ensure no air bubbles are present.

-

Measure the mass of the water-filled pycnometer (m_water). The density of water at this temperature is known, allowing for precise volume calibration.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring it is at the same temperature as the water used for calibration.

-

Measure the mass of the sample-filled pycnometer (m_sample).

-

-

Calculation:

-

Mass of the sample: m = m_sample - m_empty

-

Volume of the pycnometer (calibrated): V = (m_water - m_empty) / ρ_water

-

Density of the sample: ρ_sample = m / V

-

-

Validation: Perform the measurement in triplicate to ensure precision and report the average value.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this exact compound is not widely published, data from chemical vendors and structurally related pyrimidines can be used to infer handling requirements.

-

Hazard Identification: The compound is listed with the hazard code "Xi" for irritant.[4] Similar fluorinated and heterocyclic compounds are known to be irritants to the skin, eyes, and respiratory system.[5][6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[5]

-

Handling: Avoid breathing vapors or mists.[5] Wash hands thoroughly after handling.[5] Keep away from heat and open flames.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Some suppliers may recommend refrigerated storage.[5]

Conclusion

This compound is a valuable chemical intermediate with predicted physical properties that characterize it as a relatively high-boiling liquid with a density greater than water. Its weak basicity is typical for pyrimidines with electron-withdrawing substituents. While computational data provides a strong starting point, the standardized experimental protocols outlined in this guide are crucial for establishing a verified physicochemical profile. Adherence to recommended safety protocols is essential for the responsible handling of this compound in a research environment.

References

-

Synthonix. (n.d.). This compound - [D87696]. Retrieved from Synthonix website. [Link]

-

Magn Reson Chem. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from Wiley Online Library. [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from MedCrave website. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > Synthons > this compound - [D87696] [synthonix.com]

- 4. 4-DIMETHOXYMETHYL-2-TRIFLUOROMETHYL-PYRIMIDINE CAS#: 878760-47-5 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. keyorganics.net [keyorganics.net]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

CAS Number: 878760-47-5

Introduction

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. Its structure, which combines a pyrimidine core, a trifluoromethyl group, and a dimethoxymethyl moiety, makes it a versatile synthetic intermediate. The pyrimidine scaffold is a well-established pharmacophore, known for its presence in a wide range of biologically active molecules, including kinase inhibitors. The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity of drug candidates. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive formyl group, allowing for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 878760-47-5 | |

| Molecular Formula | C₈H₉F₃N₂O₂ | |

| Molecular Weight | 222.17 g/mol | |

| Appearance | Liquid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature |

Synthesis

General Synthetic Workflow

The synthesis often commences with commercially available starting materials and proceeds through key transformations such as ring closure, chlorination, and nucleophilic substitution.

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: A Plausible Route

This protocol describes a likely four-step synthesis to obtain this compound.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

Rationale: This step involves the cyclocondensation of a trifluoromethyl-containing building block with urea to form the core pyrimidine ring. Acetic acid serves as a solvent and a mild acid catalyst.

-

Procedure:

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.

-

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

Rationale: The hydroxyl group at the 2-position is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.

-

Procedure:

-

2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added portion-wise to phosphorus oxychloride (POCl₃) (5.0 eq) with cooling.

-

The mixture is heated at reflux for 4 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to give 2-chloro-4-(trifluoromethyl)pyrimidine.

-

Step 3: Introduction of the Dimethoxymethyl Group

-

Rationale: The chloro group at the 2-position is displaced by a suitable nucleophile to introduce the dimethoxymethyl functionality. This is a crucial step where the desired substituent is installed on the pyrimidine ring.

-

Procedure:

-

A solution of a suitable precursor for the dimethoxymethyl group is prepared.

-

To this solution, 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) is added.

-

The reaction mixture is stirred at an appropriate temperature (e.g., 80°C) for 5-8 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into water and then extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Step 4: Purification

-

Rationale: The final step involves purifying the crude product to obtain this compound of high purity.

-

Procedure:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.

-

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a key structural motif in many kinase inhibitors. The primary amine group, which can be generated from the dimethoxymethyl group, provides a convenient attachment point for various side chains that can interact with the ATP-binding site of kinases.

-

Anticancer and Antiviral Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antiviral properties. This compound serves as a starting material for the synthesis of novel agents in these therapeutic areas.[1]

-

Agrochemicals: The trifluoromethyl group is often associated with enhanced pesticidal and herbicidal activity. Therefore, this compound is also a useful intermediate in the development of new crop protection agents.

Sources

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Aldehyde

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde from its Acetal Precursor

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity, by modulating the electronic nature and lipophilicity of the parent molecule.[1][2] The 2-(trifluoromethyl)pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3]

The 4-carbaldehyde derivative, 2-(trifluoromethyl)pyrimidine-4-carbaldehyde , serves as a versatile synthetic intermediate, providing a reactive handle for a multitude of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. However, the high reactivity of the aldehyde functional group necessitates its protection during preceding synthetic steps. The most common and effective strategy is the use of an acetal, which masks the aldehyde's reactivity under a wide range of conditions, particularly those involving nucleophiles and bases.[4][5][6]

This guide provides a comprehensive technical overview of the critical final step: the deprotection of the acetal to unveil the target 2-(trifluoromethyl)pyrimidine-4-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present a field-proven experimental protocol, and discuss alternative methodologies and troubleshooting strategies to empower researchers in their synthetic endeavors.

Part 1: The Core Mechanism of Acetal Hydrolysis

The conversion of an acetal to an aldehyde is a reversible hydrolysis reaction that is most commonly catalyzed by acid.[7][8][9] The entire process is a sequence of proton transfers, loss of leaving groups, and nucleophilic attacks. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

The reaction proceeds via the following key stages:

-

Protonation: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst (e.g., H₃O⁺). This transforms the alkoxy group (-OR) into a good leaving group (-ROH).[9][10]

-

Formation of the Oxocarbenium Ion: The protonated alkoxy group departs as an alcohol molecule. The resulting species is a resonance-stabilized oxocarbenium ion, a key electrophilic intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A proton is transferred from the newly added oxygen to a base (e.g., water), yielding a hemiacetal intermediate.[7][9]

-

Repetition of the Sequence: The second alkoxy group of the hemiacetal is then protonated, converting it into a good leaving group.

-

Aldehyde Formation: The hydroxyl group's lone pair of electrons assists in the elimination of the second alcohol molecule, forming a protonated aldehyde.

-

Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final aldehyde product.

Because the reaction is in equilibrium, it is driven to completion by applying Le Chatelier's principle—typically by using a large excess of water in the reaction medium.[7][8]

Caption: The acid-catalyzed mechanism for acetal hydrolysis.

Part 2: Experimental Protocol & Workflow

The following protocol details a standard laboratory procedure for the acid-catalyzed hydrolysis of a dimethyl acetal of 2-(trifluoromethyl)pyrimidine-4-carbaldehyde.

Protocol 1: Acid-Catalyzed Deprotection

Materials and Reagents:

-

2-(Trifluoromethyl)-4-(dimethoxymethyl)pyrimidine (1.0 eq)

-

Tetrahydrofuran (THF) or Acetone (Reagent Grade)

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for heated reactions)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the starting acetal, 2-(trifluoromethyl)-4-(dimethoxymethyl)pyrimidine, in a suitable organic solvent like THF or acetone (approx. 0.1–0.5 M concentration).

-

Acid Addition: To the stirred solution, add 2 M aqueous hydrochloric acid (typically 1.5–3.0 equivalents). The use of a biphasic system (organic solvent/water) is common and facilitates the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical eluent system would be 30% ethyl acetate in hexanes. The acetal starting material will have a higher Rf value than the more polar aldehyde product. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining.

-

Work-up (Quenching): Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). The organic layers contain the desired product.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(trifluoromethyl)pyrimidine-4-carbaldehyde.

Caption: A standard workflow for acetal deprotection.

Part 3: Method Selection & Troubleshooting

While standard acid hydrolysis is robust, the presence of other acid-sensitive functional groups in a complex molecule may necessitate alternative, milder conditions. A researcher's ability to choose the correct method is a hallmark of expertise.

| Method | Typical Conditions & Reagents | Advantages | Limitations & Considerations |

| Strong Brønsted Acid | HCl, H₂SO₄, or TsOH in aqueous THF, acetone, or dioxane. | Fast, inexpensive, and effective for robust substrates.[8][11] | Lacks chemoselectivity; can cleave other acid-labile groups (e.g., Boc, silyl ethers).[12] |

| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS), Acetic Acid. | Milder conditions, better for substrates with moderately sensitive groups. | Can be sluggish and may require heat, which could degrade sensitive molecules. |

| Lewis Acid Catalysis | Ce(OTf)₃, Bi(NO₃)₃, In(OTf)₃ in wet organic solvents (e.g., nitromethane).[12][13] | Often highly chemoselective and proceeds under nearly neutral pH conditions.[12] | Catalysts can be expensive; some may require anhydrous conditions for setup. |

| Neutral / Exchange | Molecular Iodine (I₂) in Acetone.[14][15] | Extremely mild, neutral conditions. Tolerates highly acid-sensitive groups like furans and t-butyl ethers.[14][15] | Mechanism is based on substrate exchange with acetone, not hydrolysis. Excess water can inhibit the reaction.[15] |

Common Troubleshooting Scenarios:

-

Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can often drive it to completion. Alternatively, increasing the concentration or equivalents of the acid catalyst may be effective, but this risks side product formation. For valuable or sensitive substrates, switching to a more potent system, like a Lewis acid, is advisable.[15]

-

Low Yield / Decomposition: If the target aldehyde is sensitive, degradation may occur under prolonged exposure to strong acid. In this case, the optimal strategy is to switch to a milder, faster method. The iodine-in-acetone protocol is an excellent choice, as reactions are often complete within minutes at room temperature, minimizing exposure to harsh conditions.[14][15]

Conclusion

The deprotection of an acetal to yield 2-(trifluoromethyl)pyrimidine-4-carbaldehyde is a critical transformation for advancing the synthesis of complex pharmaceutical agents. While the standard acid-catalyzed hydrolysis is a reliable and well-understood method, a thorough grasp of the underlying mechanism and the availability of alternative protocols are essential for navigating the challenges posed by sensitive, multifunctional substrates. By selecting the appropriate deprotection strategy—from strong acids for robust molecules to mild Lewis acid or neutral iodine-based systems for delicate intermediates—researchers can efficiently and successfully access this valuable building block for drug discovery and development.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. Retrieved from [Link]

-

Purse, B. W., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9736–9743. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

- Belyaeva, D. V., et al. (2019). Synthesis of 2-Substituted 6-(Polyfluoromethyl)pyrimidine-4-carbaldehyde Acetals. Russian Journal of Organic Chemistry, 55(6), 932-937.

- Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095.

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

- Tavera-Hernández, R., et al. (2021). New Approach to Unsymmetric Curcuminoids and Their BF2-derivatized Fluorophores. Chemistry – An Asian Journal, 16(24), 4158-4165.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738. [Link]

-

Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Li, Y., et al. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity. [Link]

- Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.

-

Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Bain, C. D., et al. (2012). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 23(7), 1442–1452. [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 101–111. [Link]

- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). Organic Letters, 24(1), 223–228. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). CID 160580820 | C10H8N4O2. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. Dimethyl Acetals [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum of 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research.[1][2] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H and ¹⁹F NMR spectra of this molecule. Our approach is grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for understanding the structural nuances revealed by NMR.

Introduction: The Structural Significance of this compound

The confluence of a pyrimidine core, a trifluoromethyl group, and a dimethoxymethyl acetal makes this compound a molecule of considerable interest. The pyrimidine ring is a prevalent scaffold in a vast array of biologically active compounds. The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability. The dimethoxymethyl group serves as a protected aldehyde, offering a versatile handle for further synthetic transformations. Understanding the precise structural features of this molecule through NMR is paramount for its effective utilization in complex synthetic pathways.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals, each providing specific information about the proton's chemical environment. The analysis below is based on established substituent effects on the pyrimidine ring and analogous structures.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~7.40 | Doublet (d) | 1H | Pyrimidine Ring Proton |

| H-6 | ~8.90 | Doublet (d) | 1H | Pyrimidine Ring Proton |

| CH(OCH₃)₂ | ~5.60 | Singlet (s) | 1H | Acetal Proton |

| OCH₃ | ~3.40 | Singlet (s) | 6H | Methoxyl Protons |

Rationale for Chemical Shift and Multiplicity Predictions:

-

H-6: This proton is situated between two nitrogen atoms in the pyrimidine ring, leading to a significant deshielding effect and a downfield chemical shift, predicted to be around 8.90 ppm. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is adjacent to the carbon bearing the dimethoxymethyl group and is expected to be shielded relative to H-6, with a predicted chemical shift of approximately 7.40 ppm. It will appear as a doublet due to coupling with H-6.

-

CH(OCH₃)₂: The acetal proton is attached to a carbon bonded to two electronegative oxygen atoms, resulting in a downfield shift to around 5.60 ppm.[6] This signal is expected to be a sharp singlet as there are no adjacent protons for coupling.

-

OCH₃: The six equivalent protons of the two methoxy groups are in a shielded environment and are predicted to resonate as a sharp singlet at approximately 3.40 ppm.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds, offering a wide chemical shift range and valuable coupling information.[7]

Table 2: Predicted ¹⁹F NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -65 to -70 | Singlet (s) |

Rationale for Chemical Shift Prediction:

The trifluoromethyl group attached to the C-2 position of the pyrimidine ring is in a relatively electron-deficient environment. Based on data for similar trifluoromethyl-substituted heterocycles, the ¹⁹F NMR signal is expected to appear as a singlet in the range of -65 to -70 ppm.[8][9] The absence of neighboring fluorine or hydrogen atoms within a three-bond proximity suggests that the signal will likely be a singlet, although long-range coupling to the pyrimidine protons is a possibility that would be revealed by high-resolution measurements.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental workflow is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution of signal multiplicities.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of this compound, grounded in fundamental NMR principles and data from structurally related molecules. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality spectral data. A thorough understanding of the NMR characteristics of this important building block is essential for its successful application in the synthesis of novel pharmaceuticals and agrochemicals. The predictive framework outlined herein serves as a valuable tool for spectral assignment and structural verification in the absence of previously published experimental data.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-413. [Link]

-

PubMed. (n.d.). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Retrieved from [Link]

- Supporting Information for a scientific publication. (n.d.). Retrieved from a URL provided by the grounding tool.

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

Oxford Academic. (2010). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. [Link]

-

PubChem. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]

- ResearchGate. (n.d.). 1H- and 19F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Retrieved from a URL provided by the grounding tool.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for a scientific publication. Retrieved from a URL provided by the grounding tool.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from a URL provided by the grounding tool.

-

MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]

-

Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Gal, D., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1473-1484. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for a scientific publication. Retrieved from a URL provided by the grounding tool.

-

NIH. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Retrieved from [Link]

-

Porphynet. (n.d.). 4-(Dimethoxymethyl)pyrimidine. Retrieved from [Link]

-

iChemical. (n.d.). 4-(Dimethoxymethyl) pyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-DIMETHOXY-6-(TRIFLUOROMETHYL)-PYRIMIDINE. Retrieved from [Link]

Sources

- 1. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Modern Drug Discovery and Agrochemical Science: A Technical Guide

Introduction: The Strategic Imperative of Fluorination in Bioactive Scaffolds

In the landscape of medicinal chemistry and agrochemical research, the pyrimidine scaffold stands as a cornerstone, a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of therapeutic and practical applications, including anticancer, antiviral, anti-inflammatory, and antifungal agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into this versatile framework has emerged as a transformative approach in the design of novel, highly efficacious molecules.[3][4] The unique electronic properties of the trifluoromethyl group—its high electronegativity, metabolic stability, and ability to enhance lipophilicity—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule, often leading to improved potency, selectivity, and bioavailability.[3][4] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of trifluoromethylpyrimidine derivatives, offering a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and crop protection.

Synthetic Strategies: Constructing the Trifluoromethylpyrimidine Core

The synthesis of trifluoromethylpyrimidine derivatives is a multi-step process that hinges on the careful construction of the pyrimidine ring and the subsequent introduction of various functional groups. A prevalent and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or guanidine derivative.[3] This foundational step is typically followed by a series of chemical transformations to achieve the desired molecular architecture.

General Synthetic Workflow

A representative synthetic pathway for generating a library of trifluoromethylpyrimidine derivatives is illustrated below. This workflow commences with readily available starting materials and progresses through key transformations, including ring closure, chlorination, and nucleophilic substitution, to yield the final target compounds.[3]

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of Novel Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety

This protocol outlines a four-step synthesis to produce trifluoromethylpyrimidine derivatives, a class of compounds that has demonstrated significant biological activity.[1][2]

Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

A mixture of 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine and phosphorus oxychloride is refluxed for a specified period.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-chloro-4-substituted-5-(trifluoromethyl)pyrimidine

-

To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in an appropriate solvent (e.g., THF), a nucleophile (e.g., an amine or alcohol) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.

Step 3: Synthesis of 2,4-disubstituted-5-(trifluoromethyl)pyrimidine

-

The product from Step 2 is subjected to a second nucleophilic substitution reaction with a different nucleophile.

-

The reaction conditions are similar to those in Step 2, with adjustments in temperature and reaction time as needed.

-

Purification by column chromatography yields the final disubstituted trifluoromethylpyrimidine derivative.

Step 4: Structural Characterization The chemical structures of all synthesized compounds are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the molecular structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise mass and elemental composition of the synthesized compounds.[3]

A Spectrum of Biological Activities: From Oncology to Agriculture

Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for development in both the pharmaceutical and agrochemical sectors.

Anticancer Activity: Targeting Key Signaling Pathways

The fight against cancer has been a major focus for the application of these derivatives, with several compounds exhibiting potent antiproliferative effects against a range of human cancer cell lines.[1][2][5][6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a critical target in cancer therapy, as its aberrant signaling can drive tumor growth, proliferation, and metastasis.[6][7] A novel series of 5-trifluoromethylpyrimidine derivatives has been designed and synthesized as potent EGFR inhibitors.[6][7] For instance, compound 9u demonstrated exceptional inhibitory activity against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells, with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively.[6] Furthermore, this compound exhibited a potent inhibitory effect on EGFR kinase with an IC50 value of 0.091 µM.[6] Mechanistic studies revealed that compound 9u could induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase, highlighting its potential as an antitumor agent.[7]

Caption: Mechanism of action of EGFR-inhibiting trifluoromethylpyrimidine derivatives.

Dual FLT3 and CHK1 Inhibition: In the context of acute myeloid leukemia (AML), mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common and associated with poor prognosis.[8] Concurrently targeting FLT3 and Checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response, has emerged as a promising strategy to overcome drug resistance.[8] A novel 5-trifluoromethyl-2-aminopyrimidine derivative, compound 30 , has been identified as a potent dual inhibitor of FLT3 and CHK1.[8] This compound displayed excellent kinase inhibitory activity and potent antiproliferative effects against MV4-11 AML cells.[8] Importantly, it demonstrated high selectivity over the c-Kit enzyme and low inhibition of the hERG channel, suggesting a favorable safety profile.[8]

Antiproliferative Activity Data Summary:

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Compound 9u | A549 | 0.35 | EGFR | [6] |

| MCF-7 | 3.24 | EGFR | [6] | |

| PC-3 | 5.12 | EGFR | [6] | |

| Thiazolo[4,5-d]pyrimidine derivative 3b | NCI-60 panel | - | - | [5] |

| Amide-bearing derivatives | PC3 | Inhibition rates up to 64.20% at 5 µg/ml | - | [1][2] |

Antifungal and Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Trifluoromethylpyrimidine derivatives have shown considerable promise in this area.

Antifungal Properties: A series of novel trifluoromethylpyrimidine derivatives containing an amide moiety exhibited significant in vitro antifungal activity against a panel of plant pathogenic fungi.[1][2] For example, some compounds showed excellent inhibition rates against Botrytis cinerea, comparable or even superior to the commercial fungicide tebuconazole.[1][2] Another study highlighted a derivative, compound 5u , which demonstrated significant in vitro activity against Rhizoctonia solani with an EC50 value of 26.0 µg/mL, equivalent to the commercial agent azoxystrobin.

Antibacterial Potential: While much of the focus has been on antifungal and anticancer activities, the antibacterial potential of related trifluoromethyl-containing heterocyclic compounds is also under investigation. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] These compounds were also capable of preventing and eradicating biofilms, a critical factor in persistent infections.[9]

Insecticidal and Herbicidal Applications

Beyond medicine, trifluoromethylpyrimidine derivatives have significant potential in agriculture.

Insecticidal Activity: Synthesized compounds have demonstrated moderate insecticidal activities against agricultural pests such as Mythimna separata and Spodoptera frugiperda at a concentration of 500 μg/ml.[1][10]

Herbicidal Activity: The structural features of these derivatives make them attractive candidates for the development of new herbicides. Pyrido[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, have shown good herbicidal activity, particularly against monocotyledonous weeds.[11][12] The proposed mechanism of action for some of these compounds is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[11][12][13]

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities.[3] The strategic incorporation of the trifluoromethyl group consistently enhances their therapeutic and agrochemical potential. The research highlighted in this guide underscores their efficacy as anticancer agents, particularly as kinase inhibitors, as well as their utility as antifungal, insecticidal, and herbicidal agents. The detailed synthetic protocols and biological evaluation methods provide a solid foundation for further research and development in this exciting field. Future investigations should continue to explore the vast chemical space of trifluoromethylpyrimidine derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties to translate these promising laboratory findings into tangible clinical and agricultural solutions.

References

-

Lan, T., Tang, C., Yu, F., Fei, Q., Wu, J., Li, Y., & Luo, M. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Wujec, M., Urych, A., & Pitucha, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4933. [Link]

-

Zhang, Y., Liu, Y., Wang, Y., Li, Y., & Gong, P. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2498-2510. [Link]

-

Lan, T., Tang, C., Yu, F., Fei, Q., Wu, J., Li, Y., & Luo, M. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]

-

Wang, Y., Zhang, Y., Liu, Y., Li, Y., & Gong, P. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(3), 524-536. [Link]

-

Lan, T., Tang, C., Yu, F., Fei, Q., Wu, J., Li, Y., & Luo, M. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Zhang, Y., Liu, Y., Wang, Y., Li, Y., & Gong, P. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2498–2510. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104245. [Link]

-

Li, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]

- Not a direct source for trifluoromethylpyrimidine, but relevant to trifluoromethyl deriv

-

J. C. F. de Matos, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104245. [Link]

-

Li, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]

-

Pathak, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(11), 1933-1945. [Link]

- Not a direct source for trifluoromethylpyrimidine, but relevant to trifluoromethyl deriv

-

Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Journal of Agricultural and Food Chemistry, 70(40), 12596-12604. [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethyl Pyrimidines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical research. This guide provides an in-depth technical exploration of the discovery and synthesis of novel trifluoromethyl pyrimidines, a class of compounds demonstrating a remarkable breadth of biological activity. We will dissect established and cutting-edge synthetic methodologies, from classical ring-forming strategies to the nuances of modern trifluoromethylation reagents and photoredox catalysis. Beyond mere protocols, this document illuminates the mechanistic rationale behind these powerful transformations, offering field-proven insights to empower researchers in the design and execution of their own synthetic campaigns.

The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Bioactive Compound Design

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl group imparts a unique combination of physicochemical properties that can profoundly enhance the therapeutic or pesticidal potential of the parent molecule.[3][4]

The CF3 group is a powerful modulator of:

-

Lipophilicity: The high lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the pyrimidine ring, influencing hydrogen bonding interactions and overall binding affinity to target proteins.[3]

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These advantageous properties have led to the development of trifluoromethyl pyrimidine derivatives with a wide spectrum of biological activities, including antifungal, insecticidal, anticancer, and antiviral properties.[1][2][5][6]

Synthetic Strategies for Accessing Trifluoromethyl Pyrimidines

The synthesis of trifluoromethyl pyrimidines can be broadly categorized into two main approaches: classical condensation reactions using CF3-containing building blocks and modern direct trifluoromethylation methods.

Classical Synthesis: Building the Ring from Trifluoromethylated Precursors

A robust and widely employed strategy involves the cyclocondensation of a trifluoromethyl-containing precursor, such as ethyl trifluoroacetoacetate, with a suitable amidine or urea derivative.[1][2] This approach allows for the early and regioselective installation of the CF3 group.

Experimental Protocol: Synthesis of a 4-hydroxy-6-(trifluoromethyl)pyrimidine Core

This protocol outlines a foundational multi-step synthesis of a key trifluoromethyl pyrimidine intermediate, which can be further functionalized.

Step 1: Ring Closure

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl trifluoroacetoacetate dropwise at room temperature.

-

Add an equimolar amount of a suitable amidine hydrochloride (e.g., acetamidine hydrochloride).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

The resulting precipitate, the 4-hydroxy-6-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination

-

Suspend the dried 4-hydroxy-6-(trifluoromethyl)pyrimidine in phosphorus oxychloride (POCl3).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the 4-chloro-6-(trifluoromethyl)pyrimidine intermediate.

Step 3: Nucleophilic Substitution

-

Dissolve the 4-chloro-6-(trifluoromethyl)pyrimidine intermediate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a non-nucleophilic base (e.g., K2CO3 or Cs2CO3).

-

Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Perform an aqueous workup and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Base in Step 1: Sodium ethoxide is a strong base that deprotonates the active methylene group of ethyl trifluoroacetoacetate, facilitating the initial condensation with the amidine.

-

Use of POCl3 in Step 2: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

-

Selection of Base in Step 3: A non-nucleophilic base is crucial to deprotonate the incoming nucleophile without competing in the substitution reaction. The choice of base and solvent can significantly impact the reaction rate and yield.

Logical Flow of the Classical Synthesis

Caption: Classical synthesis of functionalized trifluoromethyl pyrimidines.

Modern Trifluoromethylation Methods: Direct C-H Functionalization and Cross-Coupling

Recent advances in synthetic methodology have enabled the direct introduction of the CF3 group onto a pre-formed pyrimidine ring. These methods offer greater flexibility in molecular design and can be applied at later stages of a synthetic sequence.

2.2.1. Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for C-H functionalization. The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a widely used precursor for generating the trifluoromethyl radical (•CF3) in the presence of an oxidant.[7][8][9][10]

Experimental Protocol: Radical C-H Trifluoromethylation of a Pyrimidine Derivative

-

To a solution of the pyrimidine substrate in a suitable solvent (e.g., a mixture of acetonitrile and water), add the Langlois reagent (1.5-2.0 equivalents).

-

Add an oxidant, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Mechanistic Insight: The oxidant initiates the formation of the •CF3 radical from the Langlois reagent. This highly reactive radical then adds to the electron-deficient pyrimidine ring, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.

2.2.2. Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often referred to as "CF3+" sources, react with nucleophilic positions on the pyrimidine ring. Prominent examples include Togni's reagents and Umemoto's reagents .[11][12][13][14][15][16][17][18][19][20]

-

Togni's Reagents: These hypervalent iodine compounds are highly effective for the trifluoromethylation of a wide range of nucleophiles.[11][12][15][18][20] Togni reagent II is particularly noted for its reactivity and broad substrate scope.[11][12]

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic trifluoromethylating agents.[13][14][16][19] They are known for their stability and ease of handling.[13]

Experimental Workflow: Electrophilic Trifluoromethylation

Caption: General workflow for electrophilic trifluoromethylation.

2.2.3. Transition Metal-Catalyzed and Photoredox-Catalyzed Trifluoromethylation

The fields of transition metal catalysis and photoredox catalysis have revolutionized the synthesis of trifluoromethylated compounds.[21][22][23]

-

Copper-Catalyzed Trifluoromethylation: Copper catalysts are widely used to mediate trifluoromethylation reactions with various CF3 sources, including Togni's and Langlois' reagents.[22] These methods often proceed under mild conditions and exhibit high functional group tolerance. Microwave-assisted copper-mediated trifluoromethylation of pyrimidine nucleosides has also been reported as a scalable and high-yielding protocol.[24]

-

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient platform for generating trifluoromethyl radicals under neutral conditions.[25][26][27][28][29] A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable CF3 source (e.g., Umemoto's or Togni's reagents) to generate the •CF3 radical. This radical can then engage in C-H functionalization or addition to double bonds.[23][27]

Biological Activities of Novel Trifluoromethyl Pyrimidines

The trifluoromethyl pyrimidine scaffold is a versatile platform for the development of a wide range of bioactive compounds. The following table summarizes some of the reported biological activities and lead compounds.

| Biological Activity | Example Compound(s) | Key Findings | Citation(s) |

| Antifungal | Pyrimidine derivatives bearing an amide moiety | Good to excellent in vitro activity against a panel of plant pathogenic fungi. | [1][2] |

| Insecticidal | Pyrimidine derivatives bearing an amide moiety | Moderate activity against Mythimna separata and Spodoptera frugiperda. | [1][2] |

| Anticancer | Trifluoromethyl-substituted pyrimidine derivatives | Potent anti-proliferative activity against various human tumor cell lines, including H1975 lung cancer cells. Compound 17v was shown to induce apoptosis and arrest the cell cycle at the G2/M phase. | [6] |

| Antiviral | Trifluoromethyl pyrimidine derivatives | Significant activity against Tobacco Mosaic Virus (TMV). | |

| Anti-tubercular | Trifluoromethyl pyrimidinone series | Potent in vitro activity against Mycobacterium tuberculosis. | [5] |

Conclusion and Future Perspectives

The discovery and synthesis of novel trifluoromethyl pyrimidines continue to be a vibrant and highly rewarding area of research. The convergence of classical synthetic strategies with modern catalytic methods has provided an expansive toolbox for accessing structurally diverse and biologically active molecules. The ongoing development of more efficient, selective, and sustainable trifluoromethylation reactions, particularly in the realm of late-stage functionalization, will undoubtedly accelerate the discovery of new drug candidates and agrochemicals. As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, we can anticipate the rational design of next-generation trifluoromethyl pyrimidine-based therapeutics and crop protection agents with enhanced efficacy and safety profiles.

References

-

Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, P., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. (2022). [Link]

-

Togni reagent II. Wikipedia. [Link]

-

Bai, M., Zhang, L., Liu, L., Jia, C., Zheng, Y., Shang, H., Sun, H., & Cui, B. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. (2022). [Link]

-

Reagent of the month – November - Langlois reagent. SigutLabs. (2022). [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. (2019). [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. (2022). [Link]

-

Wu, W., Yu, J., Lan, W., Luo, H., Tang, X., Li, P., & Fei, Q. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104245. [Link]

-

Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Current Organic Chemistry, 18(24), 3042-3073. [Link]

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 2748-2754. (2018). [Link]

-

Recent Advances in Radical Trifluoromethylation Reactions. ResearchGate. (2025). [Link]

-

Langlois Reagent. Synlett, 34(03), 337-338. (2023). [Link]

-

Umemoto, T., Adachi, K., & Ishihara, S. (2009). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 74(17), 6737-6748. [Link]

-

Sodium trifluoromethanesulfinate. Wikipedia. [Link]

-

Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers. (2021). [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 16, 2456-2521. (2020). [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. (2021). [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 27(1), 227. (2021). [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. (2020). [Link]

-

One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. Chemistry – An Asian Journal. (2025). [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. (2021). [Link]

-

Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols, 1(12), e328. (2021). [Link]

-

Synthesis of trifluoromethylated pyrimidines. ResearchGate. (2025). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. (2023). [Link]

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. (2023). [Link]

-

Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. (2019). [Link]

-

Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(27), 6119-6122. (2011). [Link]

-

Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. (2025). [Link]

-

Photoredox- and piezo-catalysed access to complex trifluoromethylated polycyclic structures from ynamides. Organic Chemistry Frontiers. (2024). [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2588. (2020). [Link]

-

Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. ResearchGate. (2023). [Link]

-

Photoredox catalysis: a mild, operationally simple approach to the synthesis of α-trifluoromethyl carbonyl compounds. Angewandte Chemie International Edition, 50(27), 6119-6122. (2011). [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Journal of Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Togni reagent II - Wikipedia [en.wikipedia.org]

- 12. Togni Reagent II - Enamine [enamine.net]

- 13. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]

- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Togni reagent - Enamine [enamine.net]

- 16. Umemoto Reagent I - Enamine [enamine.net]

- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]

- 26. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photoredox- and piezo-catalysed access to complex trifluoromethylated polycyclic structures from ynamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. Photoredox catalysis: a mild, operationally simple approach to the synthesis of α-trifluoromethyl carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Pyrimidine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several blockbuster drugs.[1] Its ability to engage in various biological interactions makes it a versatile template for drug design. However, parent pyrimidine structures often face challenges related to metabolic instability and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has emerged as a powerful tactic to overcome these limitations and unlock enhanced therapeutic potential.[2][3]

The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical and biological properties.[4] This guide provides a comprehensive technical overview of the multifaceted role of the CF3 group in modulating the biological activity of pyrimidine derivatives, offering insights into its impact on molecular properties, metabolic fate, and target interactions.

Section 1: Modulation of Physicochemical Properties